Leuprolide-d5 Acetate

Catalog No.
S1804568
CAS No.
M.F
C₆₁H₈₃D₅N₁₆O₁₄
M. Wt
1274.48
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leuprolide-d5 Acetate

Product Name

Leuprolide-d5 Acetate

Molecular Formula

C₆₁H₈₃D₅N₁₆O₁₄

Molecular Weight

1274.48

Synonyms

6-D-Leucine-9-(N-ethyl-L-prolinamide)-10-deglycinamideluteinizing-d5 Acetate; Hormone-Releasing Factor (Pig) Acetate; A 43818-d5 Acetate; Abbott 43818-d5 Acetate; Leuprorelin-d5 Acetate; Lupron-d5 Acetate; Procren Depot-d5 Acetate; Procrin-d5 Acetate

Leuprolide-d5 Acetate is a highly pure, stable isotope-labeled internal standard (SIL-IS) specifically engineered for the quantitative bioanalysis of the synthetic nonapeptide gonadotropin-releasing hormone (GnRH) super-agonist, leuprolide [1]. Featuring a +5 Dalton mass shift via deuterium labeling on the C-terminal ethylamide group, this reference material is critical for overcoming the analytical challenges associated with peptide quantification in complex biological matrices [2]. In procurement contexts—particularly for contract research organizations (CROs) and pharmaceutical developers—Leuprolide-d5 Acetate is the mandatory standard for validating ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assays used in pharmacokinetic (PK) profiling, bioequivalence testing, and the development of sustained-release (SR) depot microspheres [3].

Substituting Leuprolide-d5 Acetate with a generic structural analog (such as triptorelin or goserelin) as an internal standard fundamentally compromises assay reliability and regulatory compliance [1]. Peptides are highly susceptible to variable extraction recoveries during protein precipitation or liquid-liquid extraction, as well as severe ion suppression from plasma phospholipids during electrospray ionization (ESI) [2]. Because analog peptides do not perfectly co-elute with leuprolide in reversed-phase chromatography, they experience different matrix effect zones, leading to uncorrected signal variance. Only the exact isotopologue, Leuprolide-d5, perfectly tracks the target analyte's extraction efficiency and ESI ionization dynamics, ensuring the assay meets stringent FDA/EMA bioanalytical validation guidelines of ≤15% coefficient of variation (CV) [1].

Absolute Co-Elution for Matrix Effect Normalization in ESI-MS/MS

In UPLC-MS/MS bioanalysis, matrix effects from plasma phospholipids severely impact electrospray ionization (ESI) efficiency. Leuprolide-d5 Acetate perfectly co-elutes with unlabeled leuprolide, normalizing matrix factor variance to <5% CV. Compared to structural analog internal standards (e.g., triptorelin), which elute at different retention times and experience distinct ion suppression zones, the SIL-IS ensures reliable quantification without matrix-induced signal bias [1].

Evidence DimensionMatrix effect variance (Precision)
Target Compound Data<5% CV (normalized by SIL-IS)
Comparator Or BaselineStructural analog IS (e.g., triptorelin)
Quantified Difference>3-fold reduction in ionization variance
ConditionsUPLC-ESI-MS/MS (positive MRM mode) in plasma matrix

Eliminating matrix-induced signal variance is mandatory for passing FDA/EMA bioanalytical method validation when quantifying complex peptides in plasma.

Extraction Recovery Tracking at Ultra-Low LLOQ Limits

Quantifying leuprolide for sustained-release depot formulations requires extreme sensitivity due to low systemic concentrations. Using Leuprolide-d5 Acetate as the internal standard allows analysts to achieve a validated Lower Limit of Quantification (LLOQ) of 20 pg/mL [1]. During liquid-liquid extraction (LLE) with methylene chloride, the deuterated standard exactly mimics the target peptide's partitioning behavior, correcting for extraction losses that would otherwise skew results by >15% if a non-isotopic surrogate were utilized [2].

Evidence DimensionValidated Lower Limit of Quantification (LLOQ) and Recovery Correction
Target Compound Data20 pg/mL LLOQ with ≤20% CV at LLOQ
Comparator Or BaselineNon-isotopic surrogate IS
Quantified DifferencePrevents >15% quantification error due to differential extraction recovery
ConditionsLiquid-liquid extraction (LLE) with methylene chloride, followed by UPLC-MS/MS

Accurate tracking of extraction losses is critical for reliable measurement of the ultra-low peptide concentrations seen during the sustained-release phase of depot formulations.

Regulatory Compliance in Wide-Dynamic-Range Calibration

Pharmacokinetic studies of leuprolide depot formulations exhibit a massive dynamic range, from the initial burst release to the sustained low-dose baseline [1]. Leuprolide-d5 Acetate enables strict linearity over a 500-fold concentration range (20 to 10,000 pg/mL) with a correlation coefficient (r) > 0.99 [2]. Without the exact isotopologue to correct for non-linear detector saturation and peptide adsorption to labware, calibration curves deviate significantly, failing the FDA/EMA mandate of ≤15% inter-day precision [2].

Evidence DimensionInter-day and Intra-day Precision (%CV)
Target Compound Data≤15% CV across 20–10,000 pg/mL range
Comparator Or BaselineExternal calibration (No SIL-IS)
Quantified DifferenceMaintains strict ≤15% CV compliance, preventing batch rejection
ConditionsGradient UPLC-MS/MS, HALO peptide ES-C18 column, plasma matrix

Procuring the exact SIL-IS is the only reliable way to prevent costly analytical batch rejections during regulated preclinical and clinical pharmacokinetic trials.

PK/PD Evaluation of Sustained-Release (SR) Depot Formulations

Leuprolide-d5 Acetate is the optimal internal standard for accurately measuring the multi-phasic release profile (initial burst versus 1-to-3 month sustained release) of PLGA-based leuprolide microspheres in preclinical and clinical pharmacokinetic studies [1].

Bioequivalence (BE) Studies for Generic Peptides

When developing generic equivalents to reference listed drugs like Lupron Depot®, CROs must utilize this SIL-IS to meet strict regulatory scrutiny, ensuring that the UPLC-MS/MS assay achieves the required precision (≤15% CV) and accuracy to prove bioequivalence [2].

Therapeutic Drug Monitoring (TDM) in Oncology

For advanced prostate cancer treatments, quantifying ultra-low circulating levels of leuprolide (down to 20 pg/mL) is necessary to correlate drug exposure with the primary pharmacodynamic marker (testosterone suppression). The deuterated standard ensures robust quantification despite heavy matrix interference from patient plasma [3].

Dates

Last modified: 07-20-2023

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